Tetraethylammonium perchlorate

Description

Propriétés

IUPAC Name |

tetraethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.ClHO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHUNMFFLAMBJD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N.ClO4, C8H20ClNO4 | |

| Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883866 | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethylammonium perchlorate, [dry] appears as white crystalline solid. May explode from heat, shock, or friction., White solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2567-83-1 | |

| Record name | TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, perchlorate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium perchlorate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5M9ZNC3QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Tetraethylammonium Perchlorate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of tetraethylammonium (B1195904) perchlorate (B79767) (TEAP). The information presented is curated for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols, structured data presentation, and clear visualizations of the underlying processes.

Synthesis of Tetraethylammonium Perchlorate

This compound is a quaternary ammonium (B1175870) salt that can be synthesized through various methods. Two common and effective laboratory-scale procedures are detailed below.

Synthesis via Neutralization of Tetraethylammonium Hydroxide (B78521) with Perchloric Acid

This method involves the direct neutralization of an aqueous solution of tetraethylammonium hydroxide with perchloric acid. The reaction is a straightforward acid-base reaction that yields this compound and water.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of tetraethylammonium hydroxide (e.g., 20% in water) is placed in a beaker equipped with a magnetic stirrer and cooled in an ice bath.

-

Acid Addition: A stoichiometric amount of perchloric acid (e.g., 70%) is added dropwise to the stirred tetraethylammonium hydroxide solution. The temperature should be carefully monitored and maintained below 25°C throughout the addition to control the exothermic reaction.

-

Crystallization: After the addition is complete, the resulting solution is stirred for an additional hour at room temperature. The solution is then concentrated by slow evaporation under reduced pressure to induce crystallization.

-

Isolation and Purification: The precipitated white crystals of this compound are collected by vacuum filtration. The crystals are washed with a small amount of cold deionized water to remove any unreacted starting materials.

-

Drying: The purified crystals are dried in a vacuum oven at a temperature below 60°C to a constant weight.

An In-depth Technical Guide to the Crystal Structure of Tetraethylammonium Perchlorate Solid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of tetraethylammonium (B1195904) perchlorate (B79767), [(C₂H₅)₄N]⁺[ClO₄]⁻. The information is compiled from crystallographic databases and relevant scientific literature to serve as a valuable resource for researchers in chemistry, materials science, and pharmaceutical development.

Introduction

Tetraethylammonium perchlorate is an ionic compound consisting of a quaternary ammonium (B1175870) cation, tetraethylammonium ([N(C₂H₅)₄]⁺), and a perchlorate anion (ClO₄⁻). As a member of the tetraalkylammonium salt family, it finds applications as a supporting electrolyte in electrochemistry and as a phase-transfer catalyst. Understanding its solid-state structure is crucial for elucidating its physical properties and predicting its behavior in various applications. This guide focuses on the crystallographic data and the experimental procedures used to determine the crystal structure of its solid form.

Crystal Structure and Quantitative Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The data presented here is sourced from the Crystallography Open Database (COD) and a study published in the Journal of the American Chemical Society.[1] At room temperature, the compound exhibits a monoclinic crystal system.

Table 1: Crystallographic Data for this compound[1]

| Parameter | Value |

| Chemical Formula | C₈H₂₀ClNO₄ |

| Formula Weight | 229.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 1 c 1 |

| Space Group Number | 9 |

| Z (Formula units per cell) | 4 |

Table 2: Unit Cell Dimensions for this compound[1]

| Parameter | Value (Å/°) |

| a | 12.518 Å |

| b | 7.417 Å |

| c | 13.997 Å |

| α | 90° |

| β | 115.009° |

| γ | 90° |

| Volume | 1174.4 ų |

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis of this compound and the subsequent determination of its crystal structure via single-crystal X-ray diffraction.

Synthesis and Crystallization of this compound

A general method for the synthesis of tetraalkylammonium salts involves the neutralization reaction between the corresponding tetraalkylammonium hydroxide (B78521) and the desired acid. For this compound, this would involve the reaction of tetraethylammonium hydroxide with perchloric acid.

Materials:

-

Tetraethylammonium hydroxide ((C₂H₅)₄NOH), aqueous solution

-

Perchloric acid (HClO₄), dilute aqueous solution

-

Deionized water

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

An aqueous solution of tetraethylammonium hydroxide is cooled in an ice bath.

-

A stoichiometric amount of a cold, dilute aqueous solution of perchloric acid is added dropwise to the stirred tetraethylammonium hydroxide solution. The reaction is exothermic, and maintaining a low temperature is crucial for safety and to prevent side reactions.

-

The neutralization reaction results in the formation of this compound, which may precipitate from the solution.

-

The crude product is collected by vacuum filtration and washed with a small amount of cold deionized water.

-

For single-crystal growth, the crude product is recrystallized. A common method is slow evaporation from a suitable solvent or solvent mixture. The purified solid is dissolved in a minimal amount of a solvent (e.g., ethanol-water mixture) at an elevated temperature to achieve saturation.

-

The hot, saturated solution is filtered to remove any insoluble impurities.

-

The clear solution is allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of high-quality single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope. The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a specific temperature (e.g., 100 K or room temperature) using a cryostream to minimize thermal vibrations of the atoms. The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through various angles.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as absorption and polarization.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their displacement parameters are then refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors. The final step includes the localization of hydrogen atoms and the calculation of the final R-factor, which indicates the quality of the structural model.

Visualizations

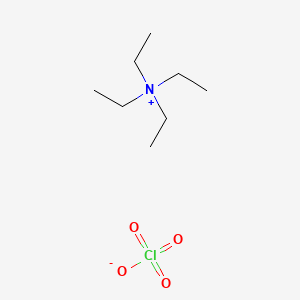

Ionic Components of this compound

Caption: Ionic components of this compound.

Experimental Workflow for Single-Crystal X-ray Crystallography

Caption: Workflow for single-crystal X-ray crystallography.

References

Solubility of Tetraethylammonium Perchlorate in Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) is a quaternary ammonium (B1175870) salt widely utilized as a supporting electrolyte in non-aqueous electrochemistry and as a component in various chemical reactions. Its solubility in organic solvents, particularly acetonitrile (B52724), is a critical parameter for these applications, influencing conductivity, reaction kinetics, and product purity. This technical guide provides a concise overview of the solubility of tetraethylammonium perchlorate in acetonitrile, outlines a general experimental protocol for its determination, and presents a logical workflow for this procedure.

Quantitative Solubility Data

The solubility of this compound in acetonitrile has been reported at a specific temperature. The available quantitative data is summarized in the table below.

| Temperature (°C) | Solubility ( g/100 g of Acetonitrile) |

| 25 | 33.3[1][2] |

Note: Extensive literature searches did not yield solubility data at other temperatures.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in acetonitrile. This protocol is based on common laboratory practices for measuring the solubility of salts in organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Acetonitrile (anhydrous, high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a hotplate

-

Temperature probe

-

Sintered glass filter or syringe filter (PTFE, 0.2 µm)

-

Drying oven or vacuum oven

-

Vials or flasks with secure caps

-

Spatula

-

Pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of acetonitrile in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass or volume of the clear supernatant using a pre-weighed, temperature-controlled syringe fitted with a filter. It is crucial to perform this step quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Carefully evaporate the acetonitrile from the solution. This can be achieved by gentle heating in a fume hood or by using a rotary evaporator. For higher accuracy, a vacuum oven at a controlled temperature can be used to remove the solvent completely.

-

Once the solvent is fully evaporated, place the container with the dried this compound residue in a desiccator to cool to room temperature.

-

Weigh the container with the residue on an analytical balance.

-

3. Calculation of Solubility:

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(Mass of container + residue) - (Mass of empty container)] / [(Mass of saturated solution withdrawn) - ((Mass of container + residue) - (Mass of empty container))] * 100

Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound in acetonitrile is illustrated in the diagram below.

References

An In-depth Technical Guide to the Electrochemical Window of Tetraethylammonium Perchlorate in Non-Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of tetraethylammonium (B1195904) perchlorate (B79767) (TEAP), a common supporting electrolyte, in various non-aqueous solvents. This information is critical for designing and interpreting electrochemical experiments, particularly in the fields of materials science, organic synthesis, and drug development, where non-aqueous electrochemistry plays a pivotal role.

Introduction to the Electrochemical Window

The electrochemical window, also known as the potential window, of an electrolyte solution refers to the range of electrode potentials within which the electrolyte itself is not electrochemically active. In this potential range, the solvent and the supporting electrolyte do not undergo oxidation or reduction. A wide electrochemical window is highly desirable as it allows for the study of a broad range of redox-active species without interference from the background electrolyte. Tetraethylammonium perchlorate is frequently chosen for its high solubility in many organic solvents and its generally wide electrochemical window.

Quantitative Electrochemical Window of this compound

The electrochemical window is experimentally determined and is dependent on several factors, including the solvent, the working electrode material, the concentration of the supporting electrolyte, and the presence of impurities such as water. The following table summarizes the approximate electrochemical windows for 0.1 M this compound in several common non-aqueous solvents. The values are typically determined by cyclic voltammetry and are defined as the potentials at which a significant increase in current due to solvent or electrolyte decomposition is observed.

| Non-Aqueous Solvent | Working Electrode | Anodic Limit (V vs. ref) | Cathodic Limit (V vs. ref) | Total Window (V) | Reference Electrode |

| Acetonitrile (ACN) | Glassy Carbon | ~ +2.4 | ~ -2.0 | ~ 4.4 | Saturated Calomel Electrode (SCE) |

| Propylene (B89431) Carbonate (PC) | Platinum | Not specified | Not specified | Wide | Not specified |

| Dimethylformamide (DMF) | Platinum | Not specified | Not specified | Wide | Not specified |

| Dimethyl Sulfoxide (B87167) (DMSO) | Gold | > +1.5 | < -2.0 | > 3.5 | Ag/AgCl |

Experimental Protocols for Determining the Electrochemical Window

The most common techniques for determining the electrochemical window are cyclic voltammetry (CV) and chronoamperometry (CA).

Preparation of the Electrolyte Solution

A standard concentration for the supporting electrolyte in non-aqueous electrochemistry is 0.1 M.

Materials:

-

This compound (TEAP), high purity (electrochemical grade)

-

Anhydrous non-aqueous solvent (e.g., acetonitrile, propylene carbonate, dimethylformamide, or dimethyl sulfoxide with low water content)

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a dry environment (e.g., a glovebox or under an inert atmosphere), accurately weigh the amount of TEAP required to prepare a 0.1 M solution in the desired volume of solvent.

-

Transfer the TEAP to a clean, dry volumetric flask.

-

Add a portion of the anhydrous solvent to the volumetric flask and dissolve the TEAP with the aid of a magnetic stirrer.

-

Once the TEAP is fully dissolved, add the solvent up to the calibration mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the electrolyte solution in a sealed container under an inert atmosphere to prevent moisture absorption.

Cyclic Voltammetry (CV) Protocol

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is swept linearly versus time between two vertex potentials.

Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference electrode)

-

Counter electrode (e.g., platinum wire or mesh)

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with deionized water and the non-aqueous solvent to be used. Dry the electrode thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Deaeration: Add the 0.1 M TEAP electrolyte solution to the cell and deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

-

Initial Scan: Perform an initial cyclic voltammogram over a relatively narrow potential range (e.g., from -0.5 V to +0.5 V vs. the reference electrode) at a scan rate of 100 mV/s. This is to ensure the system is functioning correctly and to observe the background current.

-

Expanding the Window: Gradually expand the potential window in both the anodic and cathodic directions in separate experiments.

-

Anodic Limit: Start from the open-circuit potential and scan towards more positive potentials until a sharp, non-linear increase in current is observed. This indicates the oxidation of the solvent or electrolyte. The potential at which this occurs is the anodic limit.

-

Cathodic Limit: Start from the open-circuit potential and scan towards more negative potentials until a sharp, non-linear increase in current is observed. This signifies the reduction of the solvent or electrolyte and defines the cathodic limit.

-

-

Data Analysis: The electrochemical window is the potential difference between the anodic and cathodic limits. A current density cutoff (e.g., 0.1 mA/cm²) is often used to define these limits consistently.

Chronoamperometry (CA) Protocol

Chronoamperometry involves stepping the potential to a value where a faradaic reaction is expected and monitoring the current as a function of time. It can be used to assess the stability of the electrolyte at a constant potential over a longer duration.

Equipment:

-

Same as for Cyclic Voltammetry.

Procedure:

-

Cell Setup and Deaeration: Prepare the electrochemical cell as described in the CV protocol.

-

Potential Step: Based on the approximate limits determined by CV, apply a constant potential near the edge of the electrochemical window (both anodic and cathodic in separate experiments).

-

Current Monitoring: Record the current as a function of time for a prolonged period (e.g., 30 minutes to several hours).

-

Data Analysis: A stable, low current indicates that the electrolyte is stable at that potential. A significant and continuous increase in current over time suggests decomposition of the electrolyte or solvent.

Visualizations

The following diagrams illustrate the logical workflow for determining the electrochemical window and the relationship between the key components of the experimental setup.

Caption: Workflow for determining the electrochemical window.

Caption: Logical connections in a three-electrode setup.

Conclusion

This compound is a versatile supporting electrolyte for non-aqueous electrochemistry due to its wide electrochemical window in several common organic solvents. However, the precise limits of this window are highly dependent on the experimental conditions. For rigorous and reproducible electrochemical studies, it is essential to experimentally determine the electrochemical window of the specific electrolyte-solvent-electrode system being used. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to accurately characterize their electrochemical systems and obtain reliable data.

molecular weight and formula of tetraethylammonium perchlorate

This guide provides core technical information on the molecular properties of tetraethylammonium (B1195904) perchlorate (B79767), a quaternary ammonium (B1175870) salt. The data presented is intended for researchers, scientists, and professionals in drug development who require precise information for experimental design and execution.

Molecular Formula and Weight

Tetraethylammonium perchlorate is an organic salt with the chemical formula C₈H₂₀ClNO₄[1][2][3][4]. Its molecular structure consists of a tetraethylammonium cation, [(C₂H₅)₄N]⁺, and a perchlorate anion, [ClO₄]⁻.

The molecular weight of this compound has been determined to be 229.70 g/mol [1][3][4][5]. A detailed breakdown of the elemental composition and their contributions to the overall molecular weight is provided in the table below.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |

| Carbon | C | 12.011[6][7] | 8 | 96.088 |

| Hydrogen | H | 1.008[8][9][10] | 20 | 20.160 |

| Chlorine | Cl | 35.453[11][12] | 1 | 35.453 |

| Nitrogen | N | 14.007[13][14][15] | 1 | 14.007 |

| Oxygen | O | 15.999[16][17][18] | 4 | 63.996 |

| Total | 229.704 |

References

- 1. scbt.com [scbt.com]

- 2. This compound [chemister.ru]

- 3. This compound | C8H20ClNO4 | CID 2734932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% (dry wt.), cont. ca 10% water 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound 2567-83-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. quora.com [quora.com]

- 9. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. quora.com [quora.com]

- 13. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: The Use of Tetraethylammonium Perchlorate (TEAP) as a Supporting Electrolyte in Cyclic Voltammetry

Introduction

In cyclic voltammetry (CV), a supporting electrolyte is a crucial component of the electrochemical system. It is a salt added in high concentration to the solution containing the analyte of interest. Its primary role is to increase the conductivity of the solution, thereby minimizing the uncompensated solution resistance (iR drop) between the working and reference electrodes.[1][2] This ensures that the measured potential accurately reflects the potential at the electrode surface. Furthermore, the high concentration of inert electrolyte ions ensures that the electroactive species migrates to the electrode surface primarily through diffusion, rather than electrostatic attraction, which is a fundamental assumption in the analysis of cyclic voltammograms.[3]

Tetraethylammonium (B1195904) perchlorate (B79767), (C₂H₅)₄NClO₄ or TEAP, is a widely used supporting electrolyte, particularly in non-aqueous electrochemistry.[1][3] Its properties make it suitable for a broad range of electrochemical investigations.

Properties and Advantages of TEAP

-

Wide Electrochemical Window: TEAP is electrochemically inert over a wide range of potentials. The tetraethylammonium cation (TEA⁺) is difficult to reduce, and the perchlorate anion (ClO₄⁻) is difficult to oxidize, providing a large potential window within which the electrochemical behavior of the analyte can be studied without interference from the electrolyte itself.

-

High Solubility in Organic Solvents: TEAP is readily soluble in many polar organic solvents commonly used in electrochemistry, such as acetonitrile (B52724) (ACN), N,N-dimethylformamide (DMF), acetone, and dimethyl sulfoxide (B87167) (DMSO).[3][4] This allows for the preparation of solutions with sufficient concentration (typically 0.1 M) to ensure high conductivity.

-

Good Ionic Conductivity: Solutions containing TEAP exhibit good ionic conductivity, which is essential for minimizing the iR drop and obtaining high-quality voltammetric data.

-

Chemical Inertness: Both the TEA⁺ cation and the ClO₄⁻ anion are generally non-coordinating and chemically inert, reducing the likelihood of unwanted reactions or complex formation with the analyte.

Limitations and Considerations

-

Safety Hazards: Perchlorate salts are strong oxidizing agents and can form explosive mixtures with organic compounds or other combustible materials.[5][6] TEAP is sensitive to heat, mechanical shock, and friction.[5] Therefore, it must be handled with extreme caution, and appropriate personal protective equipment (PPE) must be worn.[5][7] It is crucial to avoid grinding the solid salt and to prevent contamination with organic materials.[8]

-

Purity: The purity of the electrolyte is critical. Impurities, such as water or halide ions (from synthesis precursors), can significantly affect the electrochemical measurement by narrowing the potential window or introducing interfering redox peaks.[3] Recrystallization may be necessary to purify the salt before use.

-

Ion Pairing: In solvents with lower dielectric constants, ion pairing between the tetraethylammonium cation and the perchlorate anion, or between the electrolyte ions and the charged analyte, can occur. This can influence the diffusion coefficient and formal potential of the analyte.

Quantitative Data for Tetraethylammonium Perchlorate

The following table summarizes key physical and chemical properties of TEAP.

| Property | Value | References |

| Molecular Formula | C₈H₂₀ClNO₄ | [4] |

| Molecular Weight | 229.70 g/mol | [4] |

| Appearance | White to almost white crystalline solid | |

| Melting Point | >300 °C (Decomposes at 345 °C) | [4][9] |

| Solubility (at 25 °C) | ||

| Acetonitrile | 33.3 g / 100 g | [9] |

| Dimethylformamide (DMF) | 24.4 g / 100 g | [9] |

| Water | 2.39 g / 100 g (at 17 °C) | [9] |

| Acetone | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

Experimental Protocols

Safety Precautions

DANGER: this compound is a strong oxidizer and may cause fire or explosion. It causes skin and serious eye irritation. Handle with extreme care in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][10]

-

Handling: Avoid creating dust.[7] Do not grind or subject the material to mechanical shock or friction.[5] Keep away from heat, sparks, open flames, and combustible materials.[7]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from combustible materials.[8]

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials. Do not mix with combustible waste.

Protocol for a Standard Cyclic Voltammetry Experiment

This protocol outlines the procedure for conducting a CV experiment of an analyte (e.g., ferrocene) in an acetonitrile solution using TEAP as the supporting electrolyte.

2.1. Reagents and Equipment

-

This compound (TEAP), high purity (>98%)

-

Anhydrous acetonitrile (ACN), electrochemical grade

-

Analyte (e.g., Ferrocene)

-

Volumetric flasks and pipettes

-

Electrochemical cell (glass)

-

Working Electrode (e.g., 3 mm glassy carbon electrode)

-

Counter Electrode (e.g., platinum wire or gauze)

-

Reference Electrode (e.g., Ag/Ag⁺ or Ag/AgCl)

-

Polishing materials (alumina or diamond slurries of various grit sizes, polishing pads)

-

Potentiostat/Galvanostat

-

Inert gas (Nitrogen or Argon) with a delivery tube

2.2. Preparation of the 0.1 M TEAP Electrolyte Solution

-

In a fume hood, accurately weigh 2.297 g of TEAP for every 100 mL of solution to be prepared.

-

Transfer the TEAP to a clean, dry 100 mL volumetric flask.

-

Add approximately 70 mL of anhydrous acetonitrile to the flask.

-

Swirl the flask gently or use a magnetic stirrer at a low speed to dissolve the salt completely. Sonication can be used to aid dissolution if necessary.

-

Once dissolved, carefully add anhydrous acetonitrile to the calibration mark of the volumetric flask.

-

Cap the flask and invert it several times to ensure the solution is homogeneous. This is your stock electrolyte solution.

2.3. Electrode Preparation

Proper electrode preparation is critical for obtaining reproducible results.[11]

-

Working Electrode (Glassy Carbon):

-

Polish the electrode surface to a mirror finish using alumina (B75360) slurry or diamond paste on a polishing pad. Start with a coarser grit (e.g., 1.0 µm) and finish with a finer grit (e.g., 0.3 µm, then 0.05 µm).

-

Between each polishing step, rinse the electrode thoroughly with deionized water and then the solvent to be used (acetonitrile) to remove all polishing residue.

-

After the final polish, sonicate the electrode in deionized water, then in acetonitrile for 2-3 minutes each to ensure a clean surface.

-

Dry the electrode completely with a stream of inert gas.

-

-

Counter Electrode (Platinum Wire):

-

Rinse the platinum wire with deionized water and acetonitrile.

-

If necessary, flame-anneal the wire with a Bunsen burner until it glows red to remove adsorbed impurities (perform with caution in a fume hood). Let it cool completely before use.

-

-

Reference Electrode:

-

Check the filling solution level and ensure there are no air bubbles.

-

Rinse the tip with deionized water and the experimental solvent.

-

2.4. Electrochemical Measurement

-

Cell Assembly: Assemble the clean, dry electrochemical cell. Pipette a known volume of the 0.1 M TEAP electrolyte solution into the cell.

-

Position Electrodes: Securely place the working, counter, and reference electrodes in the cell lid. Ensure the tip of the reference electrode is close to the working electrode surface, and that the electrodes are not touching.

-

Deaeration: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which is electroactive.[12] Maintain a gentle stream of the inert gas over the solution's surface during the entire experiment to prevent oxygen from re-dissolving.

-

Blank Scan: Connect the electrodes to the potentiostat. Set the experimental parameters (e.g., potential window from +0.8 V to -0.2 V vs Ag/Ag⁺, scan rate 100 mV/s). Run a cyclic voltammogram of the electrolyte solution alone.[13] The resulting plot should be a flat, featureless curve within the potential window, indicating the absence of impurities.

-

Analyte Addition: Add a small, known amount of the analyte (e.g., to make a 1 mM solution) to the cell.

-

Run CV: Allow the solution to equilibrate for a minute, then run the cyclic voltammogram with the same parameters.

-

Data Acquisition: Record and save the resulting I-V curve (voltammogram).

2.5. Post-Experiment Cleanup

-

Remove the electrodes from the cell and rinse them immediately with the solvent (acetonitrile), followed by deionized water. Store them according to the manufacturer's instructions.

-

Transfer the used electrolyte solution to an appropriate hazardous waste container.

-

Clean the electrochemical cell thoroughly.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of a supporting electrolyte in cyclic voltammetry.

Caption: Role of TEAP in maintaining charge neutrality during oxidation.

Caption: Step-by-step workflow for a CV experiment using TEAP.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 2567-83-1 | Benchchem [benchchem.com]

- 4. This compound, 98% (dry wt.), cont. ca 10% water 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound | C8H20ClNO4 | CID 2734932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound [chemister.ru]

- 10. fishersci.com [fishersci.com]

- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 12. how can I create a protocol for cyclicvoltammetry | Filo [askfilo.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Tetraethylammonium Perchlorate (TEAP) in Non-Aqueous Electrochemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry. Its key attributes, including a wide electrochemical window, good solubility in common organic solvents, and chemical inertness, make it an ideal choice for a variety of electrochemical studies.[1] A supporting electrolyte is crucial in electrochemical measurements to increase the conductivity of the solution, minimize the ohmic potential drop (iR drop), and ensure that the transport of the electroactive species to the electrode surface is primarily diffusion-controlled by suppressing migration.[1][2]

These application notes provide a comprehensive overview of the properties of TEAP, its applications in various electrochemical techniques, and detailed experimental protocols for its use.

Physicochemical Properties of Tetraethylammonium Perchlorate

The selection of a suitable supporting electrolyte is predicated on its physicochemical properties in the chosen solvent system. TEAP offers favorable characteristics for a range of non-aqueous solvents.

Data Presentation: Properties of this compound

| Property | Value | Solvent(s) |

| Molecular Formula | C₈H₂₀ClNO₄ | - |

| Molecular Weight | 229.70 g/mol | - |

| Melting Point | >300 °C | - |

| Solubility at 25 °C | 33.3 g/100g | Acetonitrile (B52724) |

| 24.4 g/100g | Dimethylformamide | |

| Electrochemical Window | Approx. +3.0 to -3.0 V vs. Ag/Ag⁺ (0.01 M) | Acetonitrile (0.1 M TEAP) |

| Approx. +2.5 to -3.5 V vs. Li/Li⁺ | Propylene Carbonate (1 M TEAP) | |

| Molar Conductivity (Λ₀) | ~160-190 S·cm²/mol | Acetonitrile |

Note: The electrochemical window can vary depending on the working electrode material, solvent purity, and the reference electrode used.

Applications in Electrochemical Techniques

TEAP is a versatile supporting electrolyte for a multitude of non-aqueous electrochemical investigations.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution. TEAP is an excellent choice for a supporting electrolyte in non-aqueous CV due to its wide potential window, which allows for the study of a broad range of analytes without interference from the electrolyte itself.[1]

Spectroelectrochemistry

Spectroelectrochemistry combines spectroscopic and electrochemical measurements to provide simultaneous information about the spectral properties of electrogenerated species. TEAP is suitable for these studies as it is optically transparent in the UV-Vis region and does not interfere with the spectroscopic measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the interfacial and bulk properties of electrochemical systems. In non-aqueous EIS, TEAP provides a constant ionic strength and high conductivity, which is essential for obtaining high-quality impedance data with minimal solution resistance.

Electrosynthesis and Electrodeposition

TEAP is also utilized as an electrolyte in non-aqueous electrosynthesis and electrodeposition. Its inert nature ensures that it does not participate in the desired chemical reactions, providing a stable medium for the electrochemical process.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of TEAP-based electrolytes and their application in common electrochemical experiments.

Protocol 1: Purification of this compound

For sensitive electrochemical measurements, high purity of the supporting electrolyte is paramount.

Materials:

-

This compound (reagent grade)

-

Deionized water

-

Methanol (B129727) or acetone (B3395972) (reagent grade)

-

Vacuum oven

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the TEAP in a minimum amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water, followed by a cold non-aqueous solvent in which TEAP is sparingly soluble (e.g., diethyl ether).

-

Repeat the recrystallization process from a suitable organic solvent like methanol or acetone for higher purity.

-

Dry the purified crystals in a vacuum oven at 60-80°C for at least 24 hours to remove any residual solvent and water.

-

Store the purified TEAP in a desiccator over a suitable drying agent.

Protocol 2: Preparation of a 0.1 M TEAP Electrolyte Solution in Acetonitrile

Materials:

-

Purified this compound

-

Anhydrous acetonitrile (electrochemical grade)

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Inert atmosphere glovebox or Schlenk line

Procedure (to be performed in an inert atmosphere):

-

Calculate the mass of TEAP required to prepare the desired volume of 0.1 M solution (e.g., for 100 mL, mass = 0.1 mol/L * 0.1 L * 229.70 g/mol = 2.297 g).

-

Accurately weigh the calculated mass of dried, purified TEAP using an analytical balance.

-

Transfer the weighed TEAP into a clean, dry volumetric flask.

-

Add a portion of the anhydrous acetonitrile to the volumetric flask and swirl gently to dissolve the salt completely.

-

Once the salt is fully dissolved, add more anhydrous acetonitrile to bring the volume to the calibration mark of the flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

The electrolyte solution is now ready for use in electrochemical experiments. Store the solution in a tightly sealed container under an inert atmosphere.

Protocol 3: Cyclic Voltammetry of Ferrocene (B1249389)

This protocol describes the use of a 0.1 M TEAP in acetonitrile electrolyte to determine the redox potential of ferrocene, a common internal standard in non-aqueous electrochemistry.[3][4][5][6]

Materials:

-

0.1 M TEAP in acetonitrile electrolyte solution

-

Ferrocene

-

Electrochemical cell with a three-electrode setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference electrode)

-

Counter electrode (e.g., platinum wire or mesh)

-

-

Potentiostat

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and then with the solvent (acetonitrile), and dry completely.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes.

-

Blank Voltammogram:

-

Add a sufficient volume of the 0.1 M TEAP in acetonitrile electrolyte to the cell to cover the electrodes.

-

Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain a gentle stream of the inert gas over the solution during the experiment to prevent oxygen ingress.

-

Record a cyclic voltammogram of the supporting electrolyte alone over the desired potential range to establish the electrochemical window and to ensure there are no interfering impurities.[4]

-

-

Sample Preparation: Prepare a ~1 mM solution of ferrocene in the 0.1 M TEAP/acetonitrile electrolyte.

-

Cyclic Voltammetry of Ferrocene:

-

Replace the blank electrolyte with the ferrocene solution and deaerate as before.

-

Set the potentiostat parameters:

-

Initial Potential: e.g., 0.0 V

-

Vertex Potential 1: e.g., +0.8 V

-

Vertex Potential 2: e.g., -0.2 V

-

Scan Rate: e.g., 100 mV/s

-

-

Run the cyclic voltammogram and record the data.

-

The resulting voltammogram should show a reversible one-electron oxidation wave for the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The half-wave potential (E₁/₂) can be calculated as the average of the anodic and cathodic peak potentials (E₁/₂ = (Epa + Epc)/2).

-

Visualizations

References

Application Notes and Protocols for the Use of Tetraethylammonium Perchlorate in Polarography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tetraethylammonium (B1195904) Perchlorate (B79767) (TEAP) as a supporting electrolyte in polarographic analysis. This document outlines the rationale for its use, key experimental parameters, and a detailed protocol for its application, particularly in non-aqueous systems.

Introduction

Polarography is an electroanalytical technique that involves measuring the current as a function of the applied potential at a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE). A crucial component of the electrolyte solution in polarography is the supporting electrolyte, which serves to increase the conductivity of the solution and minimize the migration current of the analyte.[1][2] Tetraethylammonium perchlorate (TEAP), with the chemical formula (C₂H₅)₄NClO₄, is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte, especially in the polarographic analysis of organic compounds in non-aqueous solvents.[3] Its large tetraethylammonium cation and perchlorate anion are electrochemically inert over a wide potential range, providing a stable medium for studying the redox behavior of various analytes without interference.[4]

Key Advantages of this compound

-

Wide Electrochemical Window: TEAP is known for its wide potential window, meaning it does not get easily oxidized or reduced. This allows for the investigation of a broad spectrum of analytes with varying redox potentials.[4]

-

Good Solubility in Organic Solvents: It exhibits excellent solubility in many polar organic solvents commonly used in electrochemistry, such as acetonitrile (B52724), dimethylformamide (DMF), and acetone.[4] This makes it an ideal choice for the analysis of organic compounds that are not soluble in aqueous solutions.[3]

-

Minimal Ion Pairing Effects: Compared to alkali metal salts like lithium perchlorate, the large size of the tetraethylammonium cation minimizes ion pairing with radical anions of many organic compounds. This often leads to simpler, more well-defined polarograms with reversible one-electron waves.[4]

Data Presentation: Properties of this compound

The following tables summarize key quantitative data for TEAP, essential for planning polarographic experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₂₀ClNO₄ |

| Molar Mass | 229.70 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 345 °C (decomposes) |

Table 2: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (g / 100 g of solvent) |

| Acetonitrile | 33.3 |

| Dimethylformamide (DMF) | 24.4 |

| Water (at 17°C) | 2.392 |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Data sourced from various chemical databases.

Experimental Protocol: Polarographic Analysis Using this compound

This protocol provides a detailed methodology for the polarographic analysis of an organic analyte in an acetonitrile solution using TEAP as the supporting electrolyte.

1. Materials and Reagents

-

This compound (TEAP), high purity (electrochemical grade)

-

Acetonitrile (ACN), HPLC or electrochemical grade, low water content

-

Analyte of interest

-

High-purity nitrogen or argon gas for deoxygenation

-

Volumetric flasks and pipettes

-

Polarographic cell

-

Dropping Mercury Electrode (DME) or Static Mercury Drop Electrode (SMDE) as the working electrode

-

Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode

-

Platinum wire as the auxiliary (counter) electrode

2. Preparation of the Supporting Electrolyte Solution (0.1 M TEAP in Acetonitrile)

-

Accurately weigh 2.297 g of TEAP.

-

Dissolve the weighed TEAP in a 100 mL volumetric flask with acetonitrile.

-

Ensure the TEAP is completely dissolved. Gentle warming or sonication may be applied if necessary.

-

Allow the solution to return to room temperature before adjusting the final volume to the mark with acetonitrile. Note: A typical concentration for the supporting electrolyte is at least 10 times, and often 100 times, the concentration of the analyte to effectively suppress the migration current.[2][3] A 0.1 M solution is a commonly used concentration for TEAP in electrochemical studies.[5]

3. Preparation of the Analyte Stock Solution

-

Prepare a stock solution of the analyte of interest at a known concentration (e.g., 10 mM) by dissolving the appropriate amount in the 0.1 M TEAP/acetonitrile solution.

4. Polarographic Measurement Procedure

-

Pipette a known volume of the analyte stock solution into the polarographic cell.

-

Add a sufficient volume of the 0.1 M TEAP/acetonitrile solution to ensure the electrodes are properly immersed. This will result in the desired final analyte concentration (typically in the range of 0.1 to 1 mM).

-

Assemble the polarographic cell with the working (DME/SMDE), reference, and auxiliary electrodes.

-

Deoxygenate the solution by bubbling high-purity nitrogen or argon gas through it for 10-15 minutes. It is crucial to remove dissolved oxygen as it is electroactive and can interfere with the measurement.

-

After deoxygenation, maintain a blanket of the inert gas over the solution surface during the experiment to prevent re-entry of oxygen.

-

Set the parameters on the polarograph, including the initial potential, final potential, and scan rate. The potential range should be chosen to encompass the expected redox potential of the analyte. The wide electrochemical window of TEAP in acetonitrile allows for a broad scanning range.

-

Initiate the polarographic scan and record the polarogram (current vs. potential curve).

-

For quantitative analysis, a calibration curve can be constructed by measuring the diffusion-limited current of a series of standard solutions of the analyte. The method of standard addition can also be employed.

5. Data Analysis

-

Determine the half-wave potential (E₁/₂) from the polarogram, which is characteristic of the analyte and can be used for qualitative identification.

-

Measure the diffusion current (i_d), which is proportional to the concentration of the analyte.

-

For quantitative analysis, plot the diffusion current against the analyte concentration to generate a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in this protocol.

Caption: Experimental workflow for polarographic analysis using TEAP.

Caption: Key properties and benefits of TEAP in polarography.

References

Application Notes and Protocols for Tetraethylammonium Perchlorate in Ionic Liquid Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tetraethylammonium (B1195904) perchlorate (B79767) (TEAP), a quaternary ammonium (B1175870) salt, and its applications as a component in ionic liquids, particularly as a supporting electrolyte in electrochemical studies. This document includes key physicochemical properties, detailed experimental protocols, and safety information.

Introduction

Tetraethylammonium perchlorate, with the chemical formula [N(C₂H₅)₄]⁺[ClO₄]⁻, is a white crystalline solid widely utilized in non-aqueous electrochemistry. Its high solubility in polar organic solvents, broad electrochemical window, and good ionic conductivity make it an excellent supporting electrolyte for a variety of electrochemical investigations, including cyclic voltammetry, polarography, and electrosynthesis.[1] The tetraethylammonium cation and the perchlorate anion are both relatively large, which contributes to the salt's stability and its ability to facilitate electron transfer processes without significant interference.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | References |

| Molecular Formula | C₈H₂₀ClNO₄ | [2] |

| Molecular Weight | 229.70 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | >300 °C | |

| Decomposition Temperature | 345 °C | |

| Solubility in Acetonitrile (B52724) (25 °C) | 33.3 g/100 g | [2] |

| Solubility in Dimethylformamide (25 °C) | 24.4 g/100 g | [2] |

| Solubility in Water (17 °C) | 2.392 g/100 g |

Applications in Electrochemistry

This compound is a preferred supporting electrolyte in non-aqueous electrochemistry due to its wide electrochemical window, which allows for the study of a broad range of analyte redox potentials without interference from the electrolyte itself.[2]

Supporting Electrolyte in Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for investigating the electrochemical behavior of chemical species. A supporting electrolyte is crucial to minimize the solution resistance and ensure that the analyte reaches the electrode surface via diffusion. TEAP is frequently used for this purpose in organic solvents like acetonitrile.

Key Advantages:

-

Wide Electrochemical Window: In acetonitrile, TEAP provides a stable potential window, allowing for the investigation of both oxidative and reductive processes of various organic and inorganic compounds.[2]

-

High Ionic Conductivity: Solutions of TEAP in polar organic solvents exhibit good ionic conductivity, which minimizes the iR drop (the product of current and uncompensated resistance) and improves the quality of electrochemical data.

-

Inert Nature: The tetraethylammonium and perchlorate ions are generally electrochemically inert within the typical potential ranges used for studying many redox-active species.

Influence on Electrochemical Reactions

The choice of supporting electrolyte can influence the kinetics and thermodynamics of electrode reactions. The size of the tetraalkylammonium cation can affect the structure of the electrical double layer at the electrode-solution interface, which in turn can impact electron transfer rates. For instance, the use of TEAP with its smaller tetraethylammonium cation can provide a less hindered environment for electron transfer compared to electrolytes with larger cations like tetrabutylammonium.[2]

Experimental Protocols

Preparation of a 0.1 M this compound Solution in Acetonitrile

This protocol details the preparation of a standard electrolyte solution for electrochemical experiments.

Materials:

-

This compound (TEAP), electrochemical grade

-

Acetonitrile (ACN), anhydrous, HPLC or electrochemical grade

-

Volumetric flask (e.g., 100 mL)

-

Analytical balance

-

Spatula

-

Weighing paper

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Calculate the required mass of TEAP: For a 0.1 M solution in 100 mL, the required mass is:

-

Mass (g) = 0.1 mol/L * 0.1 L * 229.70 g/mol = 2.297 g

-

-

Weigh the TEAP: Accurately weigh the calculated amount of TEAP on an analytical balance using weighing paper.

-

Dissolve the TEAP: Transfer the weighed TEAP to the volumetric flask. Add a portion of the anhydrous acetonitrile (approximately 50-70% of the final volume) to the flask.

-

Ensure complete dissolution: Gently swirl the flask or use a magnetic stirrer to ensure the TEAP is completely dissolved.

-

Bring to final volume: Carefully add anhydrous acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenize the solution: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the prepared electrolyte solution in a tightly sealed container in a dry environment, as both acetonitrile and TEAP can be hygroscopic.

Workflow for Preparing TEAP Electrolyte Solution

Caption: Workflow for preparing a TEAP electrolyte solution.

Protocol for Cyclic Voltammetry of Ferrocene (B1249389) using TEAP in Acetonitrile

This protocol describes the use of a 0.1 M TEAP in acetonitrile solution to study the well-characterized reversible one-electron oxidation of ferrocene.

Materials:

-

0.1 M TEAP in acetonitrile solution (prepared as in Protocol 4.1)

-

Ferrocene

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

Potentiostat

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Prepare the Analyte Solution: Dissolve a small amount of ferrocene in the 0.1 M TEAP/acetonitrile electrolyte solution to achieve a final concentration of approximately 1-5 mM.

-

Assemble the Electrochemical Cell:

-

Place the prepared ferrocene solution into the electrochemical cell.

-

Insert the working, reference, and counter electrodes, ensuring the reference electrode tip is close to the working electrode surface.

-

-

Deoxygenate the Solution: Bubble an inert gas (argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement. After deoxygenation, maintain an inert atmosphere above the solution during the experiment.

-

Set Up the Potentiostat:

-

Connect the electrodes to the potentiostat.

-

Set the potential window. For ferrocene in acetonitrile, a range of approximately -0.2 V to +0.8 V vs. Ag/AgCl is typically sufficient to observe the redox couple.

-

Set the scan rate (e.g., 100 mV/s).

-

-

Run the Cyclic Voltammogram:

-

Initiate the potential scan. The potentiostat will apply a linearly increasing potential to the working electrode and then reverse the scan.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

The resulting cyclic voltammogram should show a characteristic pair of oxidation and reduction peaks for the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).

-

The half-wave potential (E₁/₂) can be calculated as (Epa + Epc) / 2.

-

For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV at 25 °C, and the ratio of the peak currents (ipa/ipc) should be close to 1.

-

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for a cyclic voltammetry experiment.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care. It can cause skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat when handling the solid compound and its solutions.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from combustible materials. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable supporting electrolyte for a wide range of non-aqueous electrochemical applications. Its favorable physicochemical properties, including high solubility in polar organic solvents and a wide electrochemical window, make it a reliable choice for researchers in various fields. Adherence to proper preparation, experimental, and safety protocols is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Tetraethylammonium Perchlorate in Material Properties Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) in the study of material properties. This document includes detailed experimental protocols for key electrochemical techniques, quantitative data for common experimental conditions, and safety guidelines for handling this compound.

Introduction to Tetraethylammonium Perchlorate (TEAP)

This compound is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry.[1] Its key properties, including high solubility in organic solvents, a wide electrochemical window, and good ionic conductivity, make it an ideal choice for a variety of electrochemical studies aimed at characterizing material properties.[1] TEAP is particularly valuable in investigating the electrochemical behavior of organic and inorganic compounds, studying the performance of energy storage devices like supercapacitors, and in the electrosynthesis and electrodeposition of novel materials.[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of TEAP is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2567-83-1 | [2] |

| Molecular Formula | C₈H₂₀ClNO₄ | [2] |

| Molecular Weight | 229.70 g/mol | [1] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 345 °C (decomposes) | [2] |

| Solubility in Acetonitrile (B52724) (25 °C) | 33.3 g/100g | [1] |

| Solubility in Dimethylformamide (25 °C) | 24.4 g/100g | [1] |

| Solubility in Water (17 °C) | 2.392 g/100g | [2] |

Key Applications and Quantitative Data

TEAP is a versatile supporting electrolyte used in a range of applications. The following tables summarize key quantitative data from studies utilizing TEAP.

Electrochemical Window

The electrochemical window is a critical parameter for a supporting electrolyte, as it defines the potential range within which the electrolyte itself is not electrochemically active.

| Solvent | Working Electrode | Reference Electrode | Potential Window (V) |

| Acetonitrile | Platinum | Ag/Ag⁺ | Approx. -2.7 to +2.8 |

| Dimethylformamide (DMF) | Glassy Carbon | Ag/AgCl | Approx. -1.6 to +1.5 |

Note: The electrochemical window can vary depending on the purity of the solvent and electrolyte, the electrode material, and the scan rate used.

Supercapacitor Performance

TEAP is frequently used as the electrolyte in the characterization of supercapacitors, particularly for determining specific capacitance.

| Electrode Material | TEAP Concentration | Solvent | Specific Capacitance (F/g) | Reference |

| Poly(carbazole) | 0.1 M | Acetonitrile | 21 | [4] |

| Activated Carbon | 1 M | Acetonitrile | 100-120 | [5] |

| Carbon Nanotubes | 1 M | Propylene Carbonate | 135 | |

| Graphene | 0.5 M | Acetonitrile | 150 |

Ionic Conductivity

The ionic conductivity of the electrolyte solution is crucial for minimizing the solution resistance (iR drop) in electrochemical measurements.

| Solvent | Concentration (M) | Conductivity (mS/cm) | Reference |

| Acetonitrile | 0.1 | 12.5 | [6] |

| Acetonitrile | 1.0 | 58.2 | [6] |

| Propylene Carbonate | 0.1 | 3.1 | |

| Propylene Carbonate | 1.0 | 15.8 | |

| Dimethylformamide | 0.1 | 8.9 |

Experimental Protocols

Detailed protocols for common electrochemical techniques using TEAP as a supporting electrolyte are provided below.

Preparation of TEAP Electrolyte Solution (0.1 M in Acetonitrile)

This protocol describes the preparation of a standard electrolyte solution for electrochemical measurements.

Materials:

-

This compound (TEAP), electrochemical grade

-

Acetonitrile (ACN), anhydrous grade

-

Volumetric flask (e.g., 50 mL or 100 mL)

-

Analytical balance

-

Spatula

-

Weighing paper

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox (recommended for rigorous anhydrous conditions)

Procedure:

-

Solvent Purification (Optional but Recommended): For highly sensitive measurements, it is recommended to further purify the acetonitrile to remove trace water and other impurities. This can be achieved by distillation over calcium hydride or by passing the solvent through a column of activated alumina (B75360).[2]

-

Weighing TEAP: In a dry environment (e.g., inside a glovebox or on a balance in a dry room), accurately weigh the required amount of TEAP. For a 0.1 M solution in 100 mL, you will need 2.297 g of TEAP (MW = 229.70 g/mol ).

-

Dissolution: Transfer the weighed TEAP to a clean, dry volumetric flask. Add a portion of the anhydrous acetonitrile to the flask and swirl gently to dissolve the salt.

-

Volume Adjustment: Once the TEAP is fully dissolved, carefully add more anhydrous acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Degassing: To remove dissolved oxygen, which can interfere with electrochemical measurements, bubble a gentle stream of inert gas (argon or nitrogen) through the solution for 15-30 minutes.

-

Storage: Store the prepared electrolyte solution in a tightly sealed container, preferably under an inert atmosphere, to prevent contamination with water and oxygen.

Cyclic Voltammetry (CV)

This protocol outlines the general procedure for performing cyclic voltammetry to study the electrochemical properties of a material.[7]

Equipment:

-

Potentiostat

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, gold)

-

Reference electrode (e.g., Ag/AgCl, Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire or mesh)

-

Prepared TEAP electrolyte solution

-

Analyte of interest

Procedure:

-

Electrode Polishing: Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and the solvent to be used.

-

Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface to minimize iR drop.

-

Blank Scan: Fill the cell with the TEAP electrolyte solution (without the analyte). Run a cyclic voltammogram over the desired potential range to ensure the electrolyte is pure and to determine the background current.

-

Analyte Addition: Add the analyte of interest to the cell to achieve the desired concentration (typically in the millimolar range).

-

Degassing: Bubble inert gas through the solution for 5-10 minutes to remove any oxygen introduced with the analyte.

-

CV Measurement:

-

Set the parameters on the potentiostat software:

-

Initial and final potentials

-

Vertex potentials

-

Scan rate (e.g., 100 mV/s)

-

Number of cycles

-

-

Start the measurement. It is common to run a few cycles to obtain a stable voltammogram.

-

-

Data Analysis: Analyze the resulting voltammogram to determine peak potentials, peak currents, and other relevant electrochemical parameters.

Electrochemical Impedance Spectroscopy (EIS)

This protocol provides a general guideline for performing EIS to investigate the interfacial properties of a material.[8]

Equipment:

-

Potentiostat with a frequency response analyzer (FRA) module

-

Electrochemical cell and electrodes (as for CV)

-

Prepared TEAP electrolyte solution

-

Material of interest (as the working electrode or coated on a substrate)

Procedure:

-

Cell Setup: Prepare the electrochemical cell as described for cyclic voltammetry.

-

Open Circuit Potential (OCP): Allow the system to stabilize at its open circuit potential for a period of time until a steady value is reached.

-